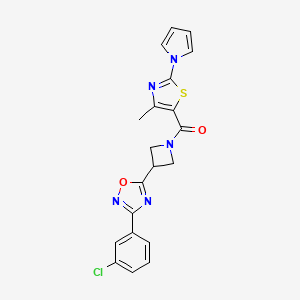
(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel structure with potential biological activities. Its unique combination of oxadiazole and thiazole moieties may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound features:
- Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Thiazole ring : Often associated with anti-inflammatory and antimicrobial effects.
Molecular Formula
The molecular formula of the compound is C17H16ClN5O.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. In a study evaluating related oxadiazole derivatives, compounds with electron-withdrawing groups showed enhanced activity against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group in our compound may similarly enhance its antimicrobial efficacy.
Anticancer Potential
The structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole and thiazole rings can influence anticancer activity. For instance, derivatives with specific substitutions have demonstrated promising results against cancer cell lines such as MCF-7 . The incorporation of a pyrrole moiety may further augment this activity due to its known interactions with biological targets.
The proposed mechanism for the biological activities of oxadiazole and thiazole derivatives includes:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Modulation of enzyme activity : Interaction with specific enzymes involved in cancer cell proliferation may lead to reduced tumor growth.
Study 1: Antimicrobial Evaluation
A series of thiazolidin derivatives containing oxadiazoles were tested for their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against various pathogens, including E. coli and S. aureus .
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated IC50 values ranging from 1 to 7 μM against MCF-7 cells, indicating significant anticancer potential compared to standard treatments like Doxorubicin (IC50 = 0.5 μM) . This suggests that our target compound may also exhibit comparable or superior anticancer activity.
Data Tables
Propiedades
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-12-16(29-20(22-12)25-7-2-3-8-25)19(27)26-10-14(11-26)18-23-17(24-28-18)13-5-4-6-15(21)9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHQKYXWTNBSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














